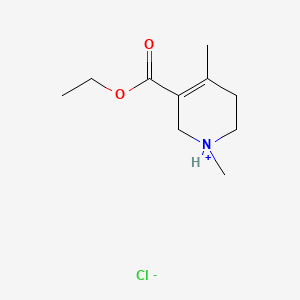
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a derivative of nicotinic acid and is known for its unique structural properties, which include a tetrahydronicotinate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride typically involves the esterification of nicotinic acid followed by a series of reduction and alkylation reactions. The process begins with the esterification of nicotinic acid using ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the reduction of the ester to form the tetrahydro derivative. The final step involves the alkylation of the tetrahydro derivative with methyl iodide to introduce the dimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated derivatives.
科学研究应用
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is believed that the compound can influence various biochemical processes.
相似化合物的比较
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the tetrahydro and dimethyl groups, resulting in different chemical and biological properties.
Methyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1,4-Dimethyl-1,2,5,6-tetrahydronicotinic acid: The free acid form of the compound, which may have different solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
93101-56-5 |
|---|---|
分子式 |
C10H18ClNO2 |
分子量 |
219.71 g/mol |
IUPAC 名称 |
ethyl 1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-4-13-10(12)9-7-11(3)6-5-8(9)2;/h4-7H2,1-3H3;1H |
InChI 键 |
OKJAULUGMGEONM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(CC[NH+](C1)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


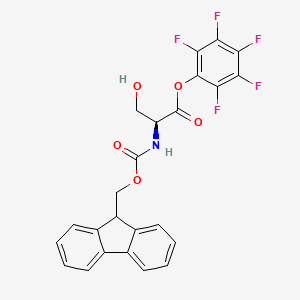
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)

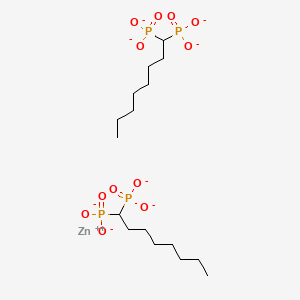
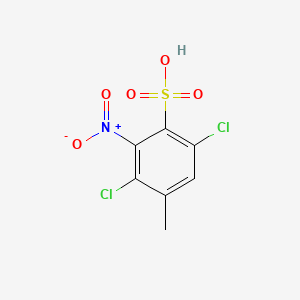
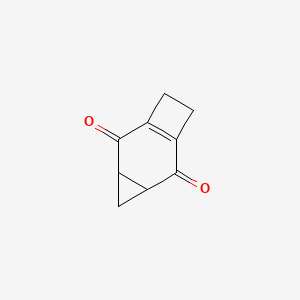

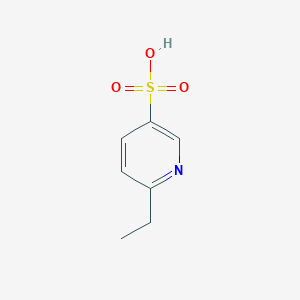
![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
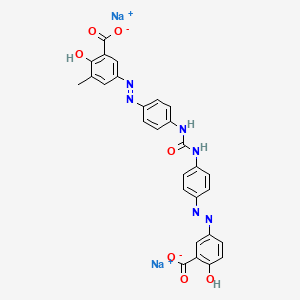
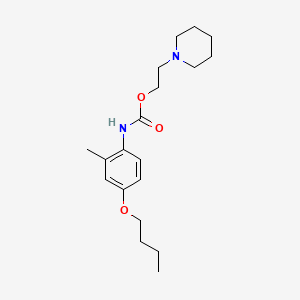
![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)


